(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQLUSZZBFWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial production methods for boronic acids often involve similar coupling reactions, with optimization for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenyl derivatives .
Scientific Research Applications
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application but often include interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Structural Features and Solubility
Key structural analogs and their substituents:
Key Observations :
- Cyclopropanesulfonamidomethyl Group : Likely reduces solubility compared to hydroxyl or methylthio substituents due to increased hydrophobicity and steric bulk. Similar biphenyl analogs (e.g., compound 2) face precipitation challenges in biological media .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) may enhance boronic acid Lewis acidity, strengthening diol binding .
Key Observations :
- Antiproliferative Activity : Hydrophobic aromatic systems (e.g., naphthyl, phenanthrenyl) exhibit potent cytotoxicity, but solubility limits efficacy for bulkier analogs (e.g., compound 2) .
- Enzyme Inhibition : Triazole-substituted boronic acids () outperform phenyl analogs in β-lactamase inhibition, suggesting substituent flexibility enhances target engagement.
Key Observations :
Binding Properties
Key Observations :
- Steric Effects : Bulky groups (e.g., cyclopropanesulfonamide) may hinder diol binding but improve selectivity for larger targets.
- pH Sensitivity : Sulfonamide groups could stabilize tetrahedral boronate esters at physiological pH, enhancing binding in biological systems .
Biological Activity
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
- Molecular Formula : C10H14BNO4S
- CAS Number : 1310707-21-1
The biological activity of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules. This compound may act as an inhibitor or modulator in several biochemical pathways.
Antioxidant Activity
Research indicates that (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, it has been shown to exert cytotoxic effects on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity against these cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.
- Butyrylcholinesterase : High inhibitory activity with an IC50 of 3.12 µg/mL.
- Urease : Strong inhibition observed with an IC50 of 1.10 µg/mL.
- Tyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL .
These activities suggest that (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid could have applications in treating conditions related to enzyme dysregulation.
Case Studies and Research Findings
-
Antioxidant and Anticancer Studies :
- A study evaluated the antioxidant capacity using DPPH and CUPRAC methods, revealing strong free radical scavenging ability (IC50 values of 0.14 µg/mL for DPPH) .
- The compound was incorporated into cream formulations, demonstrating notable biological activity without toxicity to healthy cells while being cytotoxic to cancer cells.
- Enzyme Activity Assessment :
Comparative Analysis with Other Boronic Acids
| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (IC50) | Enzyme Inhibition |
|---|---|---|---|
| (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid | 18.76 µg/mL (MCF-7) | 0.14 µg/mL (DPPH) | Moderate to High |
| Phenylboronic Acid | Varies by derivative | Varies by derivative | Varies by derivative |
| Bortezomib | 7.05 nM | Not specified | Proteasome inhibitor |
Q & A
Q. What are the standard synthetic routes for (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid, and how are key intermediates purified?
The synthesis typically involves two stages: (1) introduction of the cyclopropanesulfonamide group onto a phenyl scaffold and (2) boronic acid functionalization. For example, cyclopropanesulfonamide can be coupled to a bromomethyl-substituted benzene derivative via nucleophilic substitution, followed by Miyaura borylation using bis(pinacolato)diboron under palladium catalysis . Purification often employs silica gel chromatography, but boronic acids may require alternative methods (e.g., recrystallization or HPLC) to avoid boroxin formation . Key intermediates are validated using / NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid?
Structural confirmation requires:
- / NMR : To identify proton environments (e.g., cyclopropane CH at δ ~0.5–1.5 ppm) and boron-linked aromatic carbons (δ ~130–140 ppm) .
- MS (ESI or MALDI) : To confirm molecular weight (expected [M+H] ~294.2 g/mol).
- X-ray crystallography : Optional for resolving steric effects of the cyclopropane-sulfonamide moiety .
Q. What safety precautions are necessary when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of particulates .
- First Aid : For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?
Key parameters include:
- Catalyst : Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides .
- Base : KCO in DME/water (3:1) at 80°C for 12 hours .
- Monitoring : Track reaction progress via TLC (UV-active spots) or NMR. Yields >70% are achievable with aryl iodides .
Table 1 : Catalytic Conditions and Yields
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh) | KCO | DME/HO | 78 |
| 2-Iodonaphthalene | PdCl(dppf) | NaHCO | THF/HO | 85 |
Q. How to resolve contradictions in reported biological activity data (e.g., tubulin inhibition vs. cytotoxicity)?
Discrepancies may arise from:
- Assay Conditions : Varying pH affects boronic acid-diol binding (critical for tubulin interaction) .
- Cell Line Specificity : Test across panels (e.g., NCI-60) to identify selectivity patterns .
- Metabolite Interference : Use LC-MS to rule out off-target binding to cellular sugars .
Q. What strategies enhance the compound’s binding affinity for diol-containing biomolecules (e.g., glycoproteins)?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to increase Lewis acidity of boron .
- Assays :
-
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized diols .
-
Fluorescence Quenching : Monitor changes upon interaction with fructose or glucose .
Table 2 : Binding Affinities with Diols
Biomolecule K (μM) Method Fructose 12.3 ± 1.2 ITC Sialic Acid 45.7 ± 3.8 SPR
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
